Vanillin 2',3',4',6'-O-Tetraacetyl-β-D-Glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

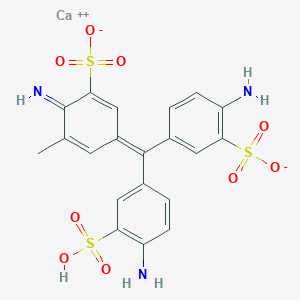

Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is a derivative of vanillin, a compound commonly found in vanilla beans. This compound is characterized by the presence of four acetyl groups attached to the glucose moiety, making it a protected intermediate in the synthesis of glucosylated precursors of vanillin. It has the molecular formula C22H26O12 and a molecular weight of 482.43 .

Mechanism of Action

Target of Action

Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is a potential precursor for glucovanillin . Glucovanillin is a glucosylated precursor of vanillin, which is found in the seed pods of Vanilla planifolia . The primary targets of this compound are the enzymes involved in cell wall degradation and glucovanillin hydrolysis .

Mode of Action

The compound interacts with its targets, the enzymes involved in cell wall degradation and glucovanillin hydrolysis, to transform glucovanillin into vanillin . This transformation process involves a series of biochemical reactions that result in the release of vanillin, a primary component of the natural vanilla flavor .

Biochemical Pathways

The biochemical pathway affected by this compound is the glucovanillin to vanillin transformation pathway. This pathway involves a combination of enzyme activities, including those involved in cell wall degradation and glucovanillin hydrolysis . The downstream effects of this pathway include the production of vanillin, which contributes to the characteristic flavor of vanilla .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight (48244) and solubility in various solvents .

Result of Action

The result of the compound’s action is the transformation of glucovanillin into vanillin . This transformation contributes to the production of the natural vanilla flavor, which is widely used in the food and beverage industry .

Biochemical Analysis

Biochemical Properties

Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside plays a significant role in biochemical reactions as a precursor for glucovanillin. This compound is isolated from fresh vanilla green pods and is simultaneously transformed into vanillin through a combination of enzyme activities involving cell wall degradation and glucovanillin hydrolysis . The enzymes involved in this process include glucosidases, which hydrolyze the glycosidic bond, releasing vanillin. The interactions between Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside and these enzymes are crucial for the production of vanillin, a compound widely used for its flavoring properties.

Cellular Effects

Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Research indicates that this compound may exert its effects by inhibiting the activity of enzymes involved in the metabolism of lipids and carbohydrates . This inhibition can lead to changes in cellular metabolism, affecting the overall function of the cell. Additionally, the compound’s impact on gene expression can alter the production of proteins involved in various cellular processes, further influencing cell function.

Molecular Mechanism

The molecular mechanism of Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside involves its interactions with specific biomolecules. This compound binds to enzymes such as glucosidases, inhibiting their activity and preventing the hydrolysis of glycosidic bonds . This inhibition can lead to a decrease in the production of vanillin from its glucosylated precursors. Additionally, Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and other processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside can change over time. The stability of this compound is influenced by factors such as temperature and storage conditions. For long-term stability, it is recommended to store the compound at -20°C under nitrogen or argon . Over time, the compound may degrade, leading to a decrease in its effectiveness in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, the compound may exhibit toxic or adverse effects, impacting the overall health of the animal.

Metabolic Pathways

Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is involved in metabolic pathways related to the synthesis of vanillin. The compound interacts with enzymes such as glucosidases, which hydrolyze the glycosidic bond to release vanillin . This process is essential for the production of vanillin from its glucosylated precursors. Additionally, the compound may influence metabolic flux and metabolite levels by inhibiting the activity of enzymes involved in lipid and carbohydrate metabolism .

Transport and Distribution

Within cells and tissues, Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of the compound are crucial for its effectiveness in biochemical reactions and its impact on cellular function.

Subcellular Localization

The subcellular localization of Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The localization of the compound can impact its activity and function, as it interacts with enzymes and other biomolecules within these compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside typically involves the acetylation of vanillin β-D-glucoside. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure selective acetylation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Hydrolysis: Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside can undergo hydrolysis in the presence of acidic or basic conditions, leading to the removal of acetyl groups and yielding vanillin β-D-glucoside.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids under strong oxidative conditions.

Reduction: Reduction reactions can convert the aldehyde group in vanillin to an alcohol group.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Hydrolysis: Vanillin β-D-glucoside.

Oxidation: Corresponding carboxylic acids.

Reduction: Vanillyl alcohol.

Scientific Research Applications

Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is primarily used in research as a protected intermediate for the synthesis of glucosylated vanillin derivatives. Its applications span various fields:

Chemistry: Used in the synthesis of complex organic molecules and as a precursor in the production of vanillin derivatives.

Biology: Studied for its potential role in enzyme inhibition and metabolic pathways.

Medicine: Investigated for its antioxidant properties and potential therapeutic applications.

Industry: Utilized in the flavor and fragrance industry for the production of vanillin and related compounds.

Comparison with Similar Compounds

Vanillin 4-O-β-D-Glucoside: Another glucosylated derivative of vanillin, differing in the position of the glucose attachment.

Ethyl Vanillin Glucoside: A derivative where the vanillin moiety is replaced with ethyl vanillin.

Uniqueness: Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is unique due to its multiple acetyl groups, which provide protection during synthetic processes, making it a valuable intermediate in the synthesis of more complex molecules.

Properties

CAS No. |

23598-07-4 |

|---|---|

Molecular Formula |

C₂₂H₂₆O₁₂ |

Molecular Weight |

482.43 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.